molecular formula C8H10FNO2S B13522501 3-Amino-4-ethylbenzene-1-sulfonylfluoride

3-Amino-4-ethylbenzene-1-sulfonylfluoride

Katalognummer: B13522501
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: ZCAYAXYCYDTBRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-ethylbenzene-1-sulfonylfluoride is a chemical compound with the molecular formula C8H10FNO2S. It is known for its unique properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an ethyl group, and a sulfonyl fluoride group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-ethylbenzene-1-sulfonylfluoride typically involves the reaction of 4-ethylbenzenesulfonyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild reaction conditions. This method is advantageous due to its simplicity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-ethylbenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other reduced forms.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-ethylbenzene-1-sulfonylfluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-4-ethylbenzene-1-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is highly selective and can be used to study the function of specific proteins and enzymes in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzenesulfonyl fluoride: Similar structure but lacks the ethyl group.

    2-Aminoethylbenzenesulfonyl fluoride: Contains an aminoethyl group instead of an amino and ethyl group.

    Benzenesulfonyl fluoride: Lacks both the amino and ethyl groups.

Uniqueness

3-Amino-4-ethylbenzene-1-sulfonylfluoride is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H10FNO2S

Molekulargewicht

203.24 g/mol

IUPAC-Name

3-amino-4-ethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H10FNO2S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5H,2,10H2,1H3

InChI-Schlüssel

ZCAYAXYCYDTBRR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.